Phthalazin-6-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
phthalazin-6-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3/c9-8-2-1-6-4-10-11-5-7(6)3-8/h1-5H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHRYNXNMVQFNPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CN=NC=C2C=C1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30620295 | |
| Record name | Phthalazin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30620295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
346419-79-2 | |
| Record name | Phthalazin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30620295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Phthalazin 6 Amine and Its Derivatives
Classical Synthetic Approaches
The foundational methods for constructing the phthalazine (B143731) framework have been well-established for decades and continue to be refined. These classical approaches often serve as the basis for more complex, modern synthetic routes.
Reactions Involving Hydrazine (B178648) and its Derivatives
The reaction of hydrazine and its various substituted forms with ortho-disubstituted benzene (B151609) precursors is the most common and direct route to the phthalazine ring system. longdom.orgthieme-connect.de This approach is versatile, allowing for the synthesis of a wide array of phthalazinone and phthalazine derivatives. bu.edu.eg
Formation of Phthalazinone Derivatives from Phthalic Anhydride (B1165640) and Hydrazine
A primary and widely utilized method for synthesizing phthalazinone derivatives involves the condensation of phthalic anhydride with hydrazine hydrate (B1144303). longdom.orgsci-hub.se This reaction typically proceeds by heating the reactants, often in a solvent such as ethanol (B145695) or acetic acid. longdom.orgjcsp.org.pk The initial step involves the nucleophilic attack of hydrazine on one of the carbonyl carbons of the anhydride, leading to the opening of the anhydride ring to form an intermediate acyl hydrazide. Subsequent intramolecular cyclization and dehydration yield the stable phthalazinone ring. bu.edu.eg
For instance, the reaction of phthalic anhydride with hydrazine hydrate in boiling ethanol can produce 4-aryl-1(2H)-phthalazinones. jcsp.org.pk Similarly, substituted phthalic anhydrides react with hydrazine hydrate in the presence of acetic acid to yield the corresponding phthalazinone derivatives. jocpr.com
A notable example is the synthesis of 4-(3-nitro-4-aminophenyl)-1(2H) phthalazinone, which is achieved by reacting 3-nitro-4-chlorobenzophenon-2-carboxylic acid with ammonia (B1221849), followed by treatment with hydrazine hydrate. bu.edu.eg
Cyclization Reactions with Hydrazine Hydrate
Hydrazine hydrate is a key reagent for cyclization reactions with various precursors to form the phthalazine core. One of the most common methods involves the condensation of 1,2-diacylbenzenes or their aldehyde equivalents with hydrazine derivatives to produce 1,4-disubstituted or unsubstituted phthalazines, respectively. uminho.pt
O-aroylbenzoic acids, which can be synthesized through the Friedel-Crafts acylation of aromatic hydrocarbons with phthalic anhydride, readily react with hydrazine hydrate to form 4-aryl-1(2H)-phthalazinones. jcsp.org.pk This cyclocondensation is a robust method for accessing a variety of C4-substituted phthalazinones. bu.edu.egsci-hub.se For example, 2-benzoylbenzoic acid undergoes cyclocondensation with hydrazine sulfate (B86663) in the presence of sodium hydroxide (B78521) to yield the corresponding phthalazinone derivative in good yields. sci-hub.se
Furthermore, 2-(bromomethyl)benzaldehydes can react with arylhydrazines in the presence of a base and an iron catalyst to form 2-substituted 1,2-dihydrophthalazines. longdom.org Phthalides also serve as effective precursors; treatment with hydrazine derivatives leads to the formation of the corresponding phthalazinone derivatives. longdom.orgbu.edu.eg
Multi-component Reactions
Multi-component reactions (MCRs) offer an efficient and atom-economical approach to synthesizing complex phthalazine derivatives in a one-pot fashion. longdom.org These reactions involve the combination of three or more starting materials to form a single product that incorporates the majority of the atoms from the reactants. analchemres.orgresearchgate.net
Several MCRs have been developed for the synthesis of fused phthalazine systems. For example, 1H-pyrazolo[1,2-b]phthalazine-5,10-dione derivatives can be synthesized through a one-pot, three-component reaction of phthalhydrazide (B32825), an aromatic aldehyde, and either malononitrile (B47326) or ethyl cyanoacetate. longdom.orgnih.gov Catalysts such as p-toluenesulfonic acid (PTSA), triethylamine (B128534) (Et3N), or ionic liquids like [Bmim]OH can be employed to facilitate this transformation. longdom.org
Another four-component reaction involves the condensation of phthalimide (B116566), hydrazine hydrate, an aromatic aldehyde, and malononitrile or ethyl cyanoacetate, catalyzed by nickel(II) chloride hexahydrate, to afford 1H-pyrazolo[1,2-b]phthalazin-5,10-dione derivatives. longdom.org Isocyanide-based multi-component reactions (IMCRs) have also been utilized to synthesize highly functionalized 1H-pyrazolo[1,2-b]phthalazine-1,2-dicarboxylates. longdom.org
Nucleophilic Substitution Reactions
Nucleophilic substitution is a fundamental strategy for the functionalization of the phthalazine ring, particularly for introducing amino groups. longdom.orgdur.ac.uk Halogenated phthalazines, such as 1-chlorophthalazine (B19308) or 1,4-dichlorophthalazine, are common substrates for these reactions. The halogen atom at the C1 or C4 position is susceptible to displacement by various nucleophiles, including amines. longdom.org
The reaction of 1-halogeno or 1,4-dihalogenophthalazines with primary or secondary amines typically affords the corresponding mono- or di-substituted amino phthalazine derivatives. longdom.org For instance, 1-chlorophthalazine can be converted to 1-hydrazinyl-4-(2,5-dimethyl)phenylphthalazine by reaction with hydrazine hydrate. jcsp.org.pk This reactivity is crucial for the synthesis of aminophthalazines and their derivatives. researchgate.net
The synthesis of N1-(phthalazin-1-yl)benzene-1,4-diamines can be achieved by reacting 1-chlorophthalazines with p-phenylenediamine (B122844) in butanol. nih.gov These amino derivatives can be further functionalized, for example, by reaction with benzoyl chloride or arylisocyanates to produce biarylamide and biarylurea derivatives, respectively. nih.gov
Bromination and Amination Strategies
The introduction of an amino group onto the phthalazine ring can be effectively achieved through a two-step process involving bromination followed by amination. This strategy is particularly useful for synthesizing aminophthalazinones. researchgate.netresearchgate.net
First, the phthalazinone core is brominated, typically at the C4 position. researchgate.net For example, phthalazin-1(2H)-one can be selectively brominated at the 4-position using a combination of bromine and potassium bromide in an acetate (B1210297) buffer. researchgate.netresearchgate.net This yields a 4-bromophthalazinone intermediate.
The subsequent amination of the bromo-derivative can be accomplished using palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. researchgate.netresearchgate.net This method allows for the coupling of the 4-bromophthalazinone with a wide range of alkyl and aryl amines to produce the corresponding 4-aminophthalazinone derivatives in good yields. researchgate.net Copper-catalyzed amination reactions have also been shown to be effective for converting brominated phthalazine intermediates into amino derivatives.
Transition Metal-Catalyzed Coupling Reactions
Transition metal catalysis, particularly using palladium and copper, has become an indispensable tool for the synthesis of complex nitrogen-containing heterocycles like phthalazin-6-amine. These methods are valued for their high efficiency, functional group tolerance, and the ability to form carbon-nitrogen and carbon-carbon bonds with high precision.
Palladium-catalyzed reactions are among the most powerful and versatile methods for constructing C-N and C-C bonds in modern organic synthesis. wikipedia.orguwindsor.ca These reactions typically involve the oxidative addition of an aryl halide to a palladium(0) complex, followed by transmetalation or amine coordination, and subsequent reductive elimination to yield the desired product and regenerate the catalyst. wikipedia.orgacsgcipr.orglibretexts.org The development of specialized phosphine (B1218219) ligands has been crucial in expanding the scope and improving the efficiency of these transformations. nih.gov
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis for the formation of carbon-nitrogen bonds. wikipedia.orglibretexts.org This palladium-catalyzed cross-coupling reaction allows for the synthesis of aryl amines from aryl halides or pseudohalides and primary or secondary amines. organic-chemistry.org The reaction's utility is particularly pronounced for synthesizing compounds like this compound, where traditional methods may fall short due to harsh conditions or limited functional group tolerance. wikipedia.org
The general mechanism proceeds through a catalytic cycle involving the oxidative addition of the aryl halide to a Pd(0) species, coordination of the amine, deprotonation by a base, and finally, reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst. acsgcipr.orglibretexts.org The choice of ligand is critical, with sterically hindered biarylphosphine ligands like BrettPhos showing high activity and enabling the use of challenging substrates such as aryl mesylates. organic-chemistry.orgnih.gov These advanced catalyst systems can achieve highly selective monoarylation of primary amines, even at very low catalyst loadings. organic-chemistry.orgnih.gov
In the context of phthalazine synthesis, a typical Buchwald-Hartwig approach would involve the coupling of a 6-halophthalazine (e.g., 6-bromo or 6-chlorophthalazine) with an amine source. The reaction is typically carried out in the presence of a palladium precursor, a phosphine ligand, and a base. The development of ligands that are both bulky and electron-rich has been instrumental in improving reaction rates and yields. beilstein-journals.org For instance, the use of dialkylbiaryl phosphine ligands has made the coupling of unactivated aryl chlorides and hindered substrates more routine. nih.gov
Table 1: Key Parameters in Buchwald-Hartwig Amination for Phthalazine Synthesis
| Parameter | Description | Examples | Significance |
| Palladium Precursor | Source of the active Pd(0) catalyst. | Pd(OAc)₂, Pd₂(dba)₃ | The choice can influence catalyst activation and reaction efficiency. acsgcipr.org |
| Ligand | Stabilizes the palladium center and modulates its reactivity. | BrettPhos, SPhos, BINAP, DPEPhos | Crucial for reaction scope, efficiency, and selectivity. nih.govorganic-chemistry.orgbeilstein-journals.org |
| Base | Facilitates the deprotonation of the amine. | NaOt-Bu, K₃PO₄, Cs₂CO₃ | The strength and nature of the base can significantly impact the reaction outcome. acsgcipr.org |
| Solvent | The medium in which the reaction is conducted. | Toluene, Dioxane, THF | Can affect solubility of reagents and catalyst stability. libretexts.org |
| Amine Source | Provides the nitrogen atom for the C-N bond. | Ammonia, Primary amines, Secondary amines | The nature of the amine dictates the final product structure. |
The versatility of the Buchwald-Hartwig amination has been demonstrated in the synthesis of various aminophthalazinone derivatives, highlighting its importance in creating functionalized phthalazine cores. beilstein-journals.org
The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound (like a boronic acid or ester) and an organohalide or triflate. wikipedia.orglibretexts.org This reaction is widely used for synthesizing biaryls, styrenes, and polyolefins due to its mild reaction conditions, tolerance of a wide variety of functional groups, and the commercial availability of a vast array of boronic acids. nih.govmdpi.com
The catalytic cycle of the Suzuki coupling involves three main steps: oxidative addition of the organohalide to the Pd(0) catalyst, transmetalation of the organoboron species to the palladium complex (which requires activation by a base), and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst. wikipedia.orglibretexts.orgmdpi.com
In the synthesis of this compound derivatives, Suzuki coupling is primarily used to introduce aryl or heteroaryl substituents onto the phthalazine core. For example, a 6-halophthalazine can be coupled with an arylboronic acid to produce a 6-arylphthalazine. Subsequent functional group manipulations can then be performed to install the amine group. The reaction has been successfully applied to the synthesis of various pyridazine (B1198779) derivatives, demonstrating its utility in functionalizing nitrogen-containing heterocycles. nih.gov
Table 2: Components of a Typical Suzuki Coupling Reaction for Phthalazine Functionalization
| Component | Role in the Reaction | Common Examples |
| Palladium Catalyst | Facilitates the cross-coupling. | Pd(PPh₃)₄, Pd(OAc)₂ with phosphine ligands |
| Organoboron Reagent | The source of the carbon nucleophile. | Arylboronic acids, Heteroarylboronic acids |
| Organohalide/Triflate | The electrophilic coupling partner. | 6-Bromophthalazine, 6-Chlorophthalazine |
| Base | Activates the organoboron species for transmetalation. | K₂CO₃, K₃PO₄, CsF |
| Solvent | Provides the reaction medium. | Toluene, Dioxane, DMF, Water |
The choice of palladium catalyst and ligands is crucial for the success of the Suzuki coupling. Catalyst systems like Pd₂(dba)₃/P(t-Bu)₃ and Pd(OAc)₂/PCy₃ are effective for a broad range of substrates, including aryl chlorides and triflates. organic-chemistry.org The development of continuous flow systems for Suzuki coupling represents a green and efficient approach to this important transformation. mdpi.com
Copper-catalyzed cross-coupling reactions, particularly the Ullmann condensation, represent an older but still relevant class of reactions for forming carbon-nitrogen and carbon-oxygen bonds. wikipedia.orgbyjus.com These reactions are often considered an alternative to palladium-catalyzed methods, especially for certain substrates. wikipedia.org Copper catalysis is generally less expensive than palladium catalysis and has seen a resurgence with the development of new ligand systems that allow for milder reaction conditions. beilstein-journals.org
The Ullmann condensation traditionally involves the coupling of an aryl halide with an alcohol, amine, or thiol in the presence of a stoichiometric amount of copper at high temperatures. wikipedia.org The mechanism is thought to involve the formation of a copper(I) species that undergoes oxidative addition with the aryl halide, followed by reaction with the nucleophile and reductive elimination. byjus.com Modern variations often use catalytic amounts of a copper salt in conjunction with a ligand.
For the synthesis of this compound and its derivatives, a copper-catalyzed N-arylation (a type of Goldberg reaction) could be employed. wikipedia.org This would involve reacting a 6-halophthalazine with an amine source in the presence of a copper catalyst. The reaction scope has been expanded to include a variety of nitrogen heterocycles. jst.go.jp Research has shown that d-glucosamine, a naturally occurring carbohydrate, can serve as a green ligand for the copper-catalyzed amination of aryl halides with ammonia. rsc.org
Table 3: Conditions for Copper-Catalyzed N-Arylation of Phthalazines
| Component | Function | Typical Reagents/Conditions |
| Copper Catalyst | Promotes the C-N bond formation. | CuI, Cu₂O, Cu(OAc)₂ |
| Ligand | Enhances catalyst solubility and reactivity. | Phenanthroline, Diamines, d-Glucosamine wikipedia.orgrsc.org |
| Base | Activates the amine nucleophile. | K₂CO₃, K₃PO₄, Cs₂CO₃ |
| Solvent | Reaction medium. | DMF, NMP, DMSO |
| Temperature | Often requires elevated temperatures. | 100-200 °C |
While often requiring harsher conditions than palladium-catalyzed reactions, copper-catalyzed methods provide a valuable alternative, particularly for large-scale syntheses where cost is a significant factor.
Palladium-Catalyzed Cross-Coupling Reactions
Green Chemistry Approaches and Catalytic Methods
In recent years, there has been a significant push towards developing more environmentally benign synthetic methods, often referred to as green chemistry. core.ac.uk This involves the use of less hazardous solvents, renewable starting materials, and catalytic processes that minimize waste. chemrxiv.orgmdpi.com For the synthesis of phthalazines, this has led to the exploration of metal-free catalysis and reactions in greener solvents like water or polyethylene (B3416737) glycol (PEG). mdpi.com
The development of metal-free catalytic systems for the synthesis of phthalazines and other heterocycles is a highly desirable goal, as it avoids the cost and potential toxicity associated with transition metals. chemrxiv.orgresearchgate.net These methods often rely on the use of organocatalysts or other non-metallic promoters.
One approach involves multicomponent reactions where several simple starting materials are combined in a one-pot synthesis. For example, phthalazine derivatives have been synthesized by the condensation of phthalimide, an aromatic aldehyde, malononitrile, and hydrazine hydrate, mediated by an organic acid like nicotinic acid or 3-picolinic acid. researchgate.netresearchgate.net These methods are often simple, cost-effective, and produce high yields with easy product isolation. researchgate.net
Another innovative metal-free approach utilizes light to drive the synthesis of phthalazines. A four-step one-pot strategy has been developed that starts from o-methyl benzophenones and proceeds through a light-mediated enolization and Diels-Alder reaction sequence. chemrxiv.orgchemrxiv.org This method is particularly appealing as it operates under mild conditions without the need for any catalysts or additives. chemrxiv.orgchemrxiv.org
Table 4: Examples of Metal-Free Approaches to Phthalazine Synthesis
| Method | Key Features | Starting Materials | Reference |
| Organocatalytic Multicomponent Reaction | Simple, cost-effective, high-yielding. | Phthalimide, Aldehyde, Malononitrile, Hydrazine | researchgate.netresearchgate.net |
| Light-Driven Domino Reaction | Metal-free, catalyst-free, mild conditions. | o-Methyl benzophenones, Di-tert-butyl azodicarboxylate | chemrxiv.orgchemrxiv.org |
| Iodine-Catalyzed Four-Component Reaction | One-pot, uses water as a solvent. | Hydrazine, Ethylacetoacetate, 6-Amino-1-methyluracil, Aldehyde | mdpi.com |
These green chemistry approaches represent the future of heterocyclic synthesis, offering sustainable alternatives to traditional metal-catalyzed methods.
Nanocatalyst Applications
The use of nanocatalysts represents a significant advancement in the synthesis of phthalazine derivatives, offering benefits such as high efficiency, cost-effectiveness, and recyclability. researchgate.netijcce.ac.ir These catalysts, characterized by their large surface area and unique electronic properties, can significantly accelerate reaction rates and improve product yields. researchgate.net
One notable example is the application of sulfonated magnetic nanoparticles (SO3H-Fe3O4@SiO2 MNPs) in the one-pot, three-component synthesis of 3,4-dihydro-2H-indazolo[1,2-b]phthalazine-1,6,11(13H)-triones. ijcce.ac.irijcce.ac.ir This method involves the reaction of aldehydes, dimedone, and phthalhydrazide under solvent-free conditions. ijcce.ac.irijcce.ac.ir The nanocatalyst is easily separable from the reaction mixture using an external magnet, allowing for its efficient recycling for up to five runs without a significant loss of catalytic activity. ijcce.ac.irijcce.ac.ir This green chemistry approach provides excellent yields (88% to 98%) and requires shorter reaction times. ijcce.ac.irijcce.ac.ir
Similarly, a manganese-based coordination complex supported on a nano-substrate has been utilized as a recyclable catalyst for the synthesis of indazolophthalazinetriones. mdpi.com This catalyst also demonstrated good reusability, maintaining high activity over several reaction cycles. mdpi.com Another innovative approach involves a tetramethylguanidine-functionalized nanocatalyst (Kit-6@HAp@TMG) for the synthesis of pyrazolophthalazinediones. tandfonline.com This method is lauded for its high yields (84%–95%), mild reaction conditions, and short reaction times. tandfonline.com
The table below summarizes the performance of various nanocatalysts in the synthesis of phthalazine derivatives.
| Catalyst | Reactants | Product | Yield (%) | Reaction Time | Ref. |
| SO3H-Fe3O4@SiO2 MNPs | Aldehydes, Dimedone, Phthalhydrazide | 3,4-dihydro-2H-indazolo[1,2-b]phthalazine-1,6,11(13H)-triones | 88-98 | Short | ijcce.ac.irijcce.ac.ir |
| Mn-supported nano-catalyst | Model reaction components | Indazolophthalazinetriones | 90 (1st run), 84 (5th run) | Not specified | mdpi.com |
| Kit-6@HAp@TMG | Phthalhydrazide, Aryl aldehyde, Malononitrile derivatives | Pyrazolophthalazinediones | 84-95 | 30 min | tandfonline.com |
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has emerged as a powerful technique for the rapid and efficient production of phthalazine derivatives. tandfonline.comresearchgate.net This method offers several advantages over conventional heating, including dramatically reduced reaction times, increased product yields, and often higher product purity. tandfonline.comnih.gov
A series of novel chlorophthalazine derivatives have been synthesized using microwave irradiation in conjunction with various reagents like hydrazine derivatives and primary and secondary amines. tandfonline.comresearchgate.net This approach has been shown to be significantly more efficient than traditional methods, with reaction times decreasing from hours to minutes and yields increasing by 10-20%. nih.gov For instance, the synthesis of certain bis-pyrimidine derivatives saw reaction times drop from 6–15 hours to just 10–15 minutes under microwave conditions. nih.gov
The benefits of microwave-assisted synthesis are further highlighted in the preparation of various nitrogen-containing heterocycles, including phthalazine derivatives, from alkyl dihalides and hydrazines in an aqueous medium. acs.org This greener synthetic methodology provides a simple and direct one-pot route to these compounds. acs.org
The following table compares conventional and microwave-assisted synthesis for selected phthalazine derivatives, demonstrating the significant improvements offered by microwave technology.
| Reaction | Conventional Method Time | Microwave Method Time | Conventional Method Yield (%) | Microwave Method Yield (%) | Ref. |
| Synthesis of Chlorophthalazine Derivatives | Hours | Minutes | Lower | Higher | tandfonline.comresearchgate.net |
| Synthesis of Bis-pyrimidine Derivatives | 6-15 h | 10-15 min | Lower | 10-15% higher | nih.gov |
| Synthesis of 1,2,3-Triazole Derivatives | 2-4 h | 5-10 min | Lower | 10-20% higher | nih.gov |
Reaction Mechanisms in this compound Synthesis
Understanding the reaction mechanisms is crucial for optimizing synthetic routes and designing new pathways for this compound and its derivatives. Key mechanistic steps often involve nucleophilic attacks, the formation of specific intermediates, and intramolecular cyclization events.
Nucleophilic Attack Mechanisms
Nucleophilic attack is a fundamental process in the synthesis of many nitrogen-containing heterocycles, including phthalazines. jst.go.jp In the formation of phthalazine derivatives, the lone pair of electrons on a nitrogen atom frequently acts as the nucleophile. studymind.co.uk For example, in the reaction of a halogenoalkane with ammonia, the ammonia molecule acts as a nucleophile, attacking the partially positive carbon atom of the halogenoalkane. studymind.co.uk
This principle extends to the synthesis of more complex phthalazine structures. For instance, the formation of certain phthalazine derivatives proceeds via a nucleophilic attack of an amino group on an electron-deficient carbon, such as a carbonyl carbon. jst.go.jp The formation of Schiff bases, which can be precursors to phthalazine derivatives, also occurs through the nucleophilic attack of an amine on a carbonyl group. jst.go.jp A common strategy for amine synthesis is the Gabriel synthesis, which utilizes a nucleophilic phthalimide ion. csbsju.edu
The reaction between a primary amine and an aldehyde or ketone to form an imine begins with the nucleophilic addition of the amine to the carbonyl group. libretexts.org This initial attack is a key step that leads to the formation of a carbinolamine intermediate. libretexts.org
Enamine/Iminium Intermediate Formations
Enamine and iminium ions are key reactive intermediates in many organic reactions, including the synthesis of phthalazine derivatives. nobelprize.orgnih.gov Enamine catalysis involves the reaction of primary or secondary amines with carbonyl compounds to form enamine intermediates. researchgate.net These intermediates are more nucleophilic than the corresponding enol ethers. nobelprize.org
The formation of an imine from a primary amine and an aldehyde or ketone proceeds through a carbinolamine intermediate, which then dehydrates to form an iminium ion. libretexts.org Deprotonation of this iminium ion yields the final imine. libretexts.org Similarly, the reaction of a secondary amine with an aldehyde or ketone can lead to the formation of an enamine, which also proceeds through an iminium ion intermediate. libretexts.org
In biological systems, enzymes such as aldolases utilize an enamine mechanism, where a lysine (B10760008) residue in the active site forms an enamine with a substrate. nobelprize.org The direct observation of a stable enamine intermediate has been achieved in the crystal structure of an aldolase (B8822740) antibody, providing strong evidence for this mechanism. nih.gov
Intramolecular Cyclization Pathways
Intramolecular cyclization is a critical step in the formation of the phthalazine ring system. researchgate.netnih.gov These reactions involve the formation of a new ring by the reaction of two functional groups within the same molecule.
In the synthesis of N-aryl heterocyclic amines, intramolecular cyclization follows an initial N-alkylation step. nih.gov Similarly, the synthesis of certain fused heteroaromatic rings can be achieved through metal-catalyzed intramolecular C-H activation and subsequent cyclization. researchgate.net
The competition between different cyclization pathways, such as 5-exo and 6-endo closures, can be influenced by reaction conditions and substituents. acs.org For example, the anionic cyclizations of hydrazides of o-acetylenyl benzoic acids can be selectively directed to form different heterocyclic products. acs.org Palladium-catalyzed intramolecular aza-Wacker-type reactions of vinyl cyclopropanecarboxamides provide access to conformationally restricted aza[3.1.0]bicycles through a cascade of amidopalladation and β-hydride elimination. nih.gov
Reactivity and Chemical Transformations of Phthalazin 6 Amine
Functional Group Interconversions at the Amine Position
The primary amine group at the 6-position of the phthalazine (B143731) ring is a key site for chemical modification. Functional group interconversions of this amine are fundamental in creating a diverse array of derivatives. These transformations often involve converting the amine into other functional groups to modulate the compound's chemical properties and biological activity.
One common interconversion is the transformation of the primary amine into an amide. This is typically achieved through acylation reactions with acylating agents like acetic anhydride (B1165640) or benzoyl chlorides. thieme-connect.de For instance, the reaction of phthalazin-1-amine with these reagents yields the corresponding amides. thieme-connect.de Similarly, sulfonamides can be prepared by reacting the amine with sulfonyl chlorides. thieme-connect.de
Another significant interconversion involves the diazotization of the amino group, followed by substitution reactions. While not extensively detailed for Phthalazin-6-amine in the provided context, this is a general and powerful method for primary aromatic amines to introduce a variety of functional groups such as hydroxyl, cyano, or halo groups.
Furthermore, the amine group can be a precursor for the synthesis of other nitrogen-containing functionalities. For example, it can be converted to an azide (B81097) (–N₃), which can then be reduced to re-form a primary amine or participate in cycloaddition reactions. ub.edu The reduction of an azide group is a common method for synthesizing primary amines. ub.edu
These interconversions are crucial for creating libraries of phthalazine derivatives with varied electronic and steric properties, which is essential for structure-activity relationship (SAR) studies in drug discovery.
Reactions at the Phthalazine Ring System
The phthalazine ring system itself is amenable to various chemical transformations, although these are often influenced by the substituents present on the ring. The nitrogen atoms in the diazine ring make the system electron-deficient, which influences its reactivity towards both nucleophiles and electrophiles.
Nucleophilic substitution reactions are common, particularly when a leaving group is present on the phthalazine ring. For example, chloro-substituted phthalazines are valuable precursors for introducing a variety of nucleophiles. The chlorine atom can be displaced by amines, hydrazines, or other nucleophiles to generate a range of substituted phthalazines. jst.go.jpuminho.ptnih.gov The synthesis of 1-chloro-4-(2´-thienyl)-phthalazine and its subsequent reaction with amines demonstrates this reactivity. uminho.pt
Oxidation of the phthalazine ring can lead to products like pyridazine (B1198779) dicarboxylic acid. Conversely, reduction of the phthalazine system can yield products such as orthoxylylene diamine. The specific products formed depend on the reaction conditions and the nature of the substituents on the phthalazine core.
The nitrogen atoms of the phthalazine ring can also participate in reactions. For instance, they can be alkylated. The alkylation of phthalazinones, which are tautomers of hydroxypyridazines, can occur at either the nitrogen or oxygen atom, depending on the reaction conditions. nih.gov
Derivatization Strategies for Enhanced Bioactivity
The derivatization of this compound is a key strategy for the development of new therapeutic agents. By modifying its structure, researchers can fine-tune its pharmacological profile, including its potency, selectivity, and pharmacokinetic properties. Many phthalazine derivatives have shown a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. nih.gov
Alkylation and acylation of the amino group are fundamental derivatization techniques. Alkylation introduces alkyl groups, which can alter the lipophilicity and steric profile of the molecule. This can be achieved using alkyl halides. nih.gov For example, N-methyl and N-isopropyl lactams have been synthesized by the direct alkylation of bromophthalazinone. nih.gov
Acylation, the introduction of an acyl group, is another common strategy. This is typically accomplished by reacting the amine with an acyl chloride or anhydride. thieme-connect.de These reactions lead to the formation of amides, which can participate in hydrogen bonding and influence the compound's binding to biological targets. thieme-connect.de For instance, the acylation of phthalazin-1-amine with various acyl chlorides has been reported. thieme-connect.de The resulting amides can exhibit a range of biological activities.
| Reaction Type | Reagents | Product Type | Reference |
| Alkylation | Methyl iodide, Isopropyl iodide | N-alkyl phthalazinones | nih.gov |
| Acylation | Acetic anhydride, Benzoyl chlorides | Amides | thieme-connect.de |
Condensation reactions are a powerful tool for building more complex molecules from this compound. These reactions typically involve the formation of a new carbon-nitrogen bond with the elimination of a small molecule, such as water.
A common example is the reaction of the amino group with a carbonyl compound, like an aldehyde or ketone, to form an imine (Schiff base). jst.go.jpscispace.com This reaction is often reversible and can be catalyzed by acid or base. scispace.com The resulting imines can be further modified or may themselves possess biological activity.
Condensation reactions with dicarbonyl compounds or their equivalents can lead to the formation of new heterocyclic rings fused to or substituted on the phthalazine scaffold. For instance, the reaction of a phthalazine derivative with hydrazine (B178648) hydrate (B1144303) can lead to hydrazino phthalazines, which can then be used in further condensation reactions to build complex heterocyclic systems. jst.go.jp The reaction of a hydrazide with aldehydes leads to hydrazones. jst.go.jp
| Reactant 1 | Reactant 2 | Product Type | Reference |
| This compound (or derivative) | Aldehyde/Ketone | Schiff Base (Imine) | jst.go.jpscispace.com |
| Hydrazide derivative | Aldehyde | Hydrazone | jst.go.jp |
| Hydrazide derivative | Phthalic anhydride | 1,3-Dioxoisoindoline derivative | jst.go.jp |
The formation of Schiff bases is a specific type of condensation reaction where the primary amine of this compound reacts with an aldehyde or ketone. scispace.com This reaction proceeds via a nucleophilic attack of the amine on the carbonyl group, followed by dehydration to form the imine or azomethine group (C=N). jst.go.jpscispace.com Schiff bases are versatile intermediates and have been shown to possess a wide range of biological activities, including antimicrobial and anticancer properties. jst.go.jpnih.gov
N-nucleosides are another important class of derivatives. Their synthesis typically involves the coupling of a heterocyclic base, such as this compound, with a protected sugar molecule. wikipedia.org The silyl-Hilbert-Johnson (Vorbrüggen) reaction is a common method for this transformation, where a silylated heterocycle reacts with a sugar derivative in the presence of a Lewis acid. wikipedia.org The resulting N-nucleosides are analogs of naturally occurring nucleosides and can interfere with various biological processes, making them interesting candidates for antiviral and anticancer therapies. jst.go.jpnih.gov For example, N-α-D-glucosetetraacetate phthalazinone derivatives have been synthesized from the corresponding phthalazinone. jst.go.jp
| Derivative Type | General Formation Method | Key Reagents | Reference |
| Schiff Bases | Condensation of the amine with a carbonyl compound | Aldehydes, Ketones | jst.go.jpscispace.com |
| N-Nucleosides | Coupling of the heterocycle with a protected sugar | Silylated heterocycle, Protected sugar, Lewis acid | jst.go.jpwikipedia.org |
Spectroscopic Characterization and Structural Elucidation of Phthalazin 6 Amine Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the unambiguous structural determination of Phthalazin-6-amine derivatives. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the molecular structure.
¹H NMR Spectroscopy for Proton Environment Analysis
Proton (¹H) NMR spectroscopy reveals the chemical environment of hydrogen atoms within a molecule. For this compound derivatives, the aromatic protons typically resonate in the downfield region of the spectrum, generally between δ 7.5 and 9.0 ppm. The specific chemical shifts and coupling patterns are influenced by the nature and position of substituents on the phthalazine (B143731) core.
In substituted phthalazinones, the lactam NH proton often appears as a broad singlet at a significantly downfield chemical shift, around δ 12 ppm. The amino group (NH₂) protons of aminophthalazine derivatives are also readily identifiable, with their signals appearing as a D₂O exchangeable singlet. For instance, the NH₂ protons in certain 4-substituted phthalazinone derivatives have been observed at δ 6.39 and δ 6.23. jst.go.jp In some hydrazide derivatives, the NH₂ protons can be found around δ 4.47 ppm, while the NH proton gives a broad signal at δ 9.4 ppm. acs.org
The presence of various functional groups introduces characteristic signals. For example, the protons of a chloromethyl group attached to the phthalazinone ring typically appear as a doublet between δ 4.5 and 5.5 ppm. An OCH₃ group attached to the aromatic ring shows a singlet around δ 3.69–3.72 ppm. jst.go.jpiiste.org The protons of an ethyl ester group give rise to a triplet for the CH₃ group around δ 1.34 ppm and a quartet for the CH₂ group around δ 4.39 ppm. jst.go.jp
Table 1: Representative ¹H NMR Chemical Shifts (δ, ppm) for Protons in this compound Derivatives
| Proton Type | Chemical Shift (ppm) | Multiplicity | Notes | Reference(s) |
| Aromatic Protons | 7.5 - 9.0 | Multiplet | General range for phthalazine core | |
| Lactam NH | ~12.0 | Broad Singlet | Exchangeable with D₂O | |
| Amino (NH₂) | 6.23 - 6.39 | Singlet | Exchangeable with D₂O | jst.go.jp |
| Hydrazide (NH₂) | ~4.47 | Broad Singlet | Exchangeable with D₂O | acs.org |
| Hydrazide (NH) | ~9.4 | Broad Singlet | Exchangeable with D₂O | acs.org |
| Chloromethyl (CH₂Cl) | 4.5 - 5.5 | Doublet | ||
| Methoxyl (OCH₃) | 3.69 - 3.72 | Singlet | jst.go.jpiiste.org | |
| Ethyl Ester (CH₃) | ~1.34 | Triplet | jst.go.jp | |
| Ethyl Ester (CH₂) | ~4.39 | Quartet | jst.go.jp |
¹³C NMR Spectroscopy for Carbon Skeleton Elucidation
¹³C NMR spectroscopy provides information about the carbon framework of a molecule. In this compound derivatives, the carbon atoms of the aromatic rings typically resonate in the range of δ 113–156 ppm. jst.go.jp The carbonyl carbon of the phthalazinone ring is particularly deshielded and appears at a characteristic downfield chemical shift, often in the range of δ 159–179 ppm. iiste.orgnih.gov
Substituents on the phthalazine core significantly influence the chemical shifts of the adjacent carbon atoms. For example, a methoxy (B1213986) group (OCH₃) will have a carbon signal around δ 55–56 ppm. jst.go.jpiiste.org The carbons of an ethyl ester group appear at distinct positions, with the ester carbonyl at approximately δ 170 ppm, the CH₂ carbon around 60 ppm, and the CH₃ carbon around 14 ppm.
In more complex derivatives, such as those with isoindole moieties, a larger number of signals are observed in the aromatic region, and the imidic and amidic carbonyl carbons can be distinguished. iiste.org For instance, in one such derivative, the carbonyl carbons were observed at δ 179.21 and 163.22 ppm. iiste.org
Table 2: Representative ¹³C NMR Chemical Shifts (δ, ppm) for Carbons in this compound Derivatives
| Carbon Type | Chemical Shift (ppm) | Notes | Reference(s) |
| Aromatic Carbons | 113 - 156 | General range for phthalazine core | jst.go.jp |
| Phthalazinone C=O | 159 - 179 | iiste.orgnih.gov | |
| Imide C=O | ~163 - 179 | In derivatives with imide groups | iiste.org |
| Methoxyl (OCH₃) | 55 - 56 | jst.go.jpiiste.org | |
| Ester C=O | ~170 | rsc.org | |
| Ester OCH₂ | ~60 | rsc.org | |
| Ester CH₃ | ~14 | rsc.org |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. In the analysis of this compound derivatives, IR spectra provide characteristic absorption bands that confirm the presence of key structural features.
The N-H stretching vibrations of the amino group (NH₂) in this compound and its derivatives typically appear in the region of 3283–3348 cm⁻¹. jst.go.jp In phthalazinone structures, the lactam C=O group exhibits a strong absorption band around 1660–1685 cm⁻¹. jst.go.jp The C=N stretching vibration of the phthalazine ring is generally observed around 1590–1610 cm⁻¹. jst.go.jpiiste.org
Other functional groups also show characteristic IR absorptions. For example, the C-Cl bond in chlorophthalazine derivatives gives a signal around 750 cm⁻¹. The C-Br stretch is found at a lower frequency, near 600 cm⁻¹. In derivatives containing an ester group, the ester C=O stretch appears at a higher frequency than the lactam C=O, typically around 1745 cm⁻¹. jst.go.jp
Table 3: Characteristic IR Absorption Frequencies (cm⁻¹) for Functional Groups in this compound Derivatives
| Functional Group | Absorption Range (cm⁻¹) | Notes | Reference(s) |
| N-H Stretch (Amino) | 3283 - 3348 | jst.go.jp | |
| N-H Stretch (Amide/Lactam) | 3199 - 3208 | jst.go.jpiiste.org | |
| C=O Stretch (Lactam) | 1660 - 1685 | jst.go.jp | |
| C=O Stretch (Ester) | ~1745 | jst.go.jp | |
| C=O Stretch (Imide) | 1700 - 1746 | iiste.org | |
| C=N Stretch | 1590 - 1610 | jst.go.jpiiste.org | |
| C-Cl Stretch | ~750 | ||
| C-Br Stretch | ~600 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV spectra of phthalazine derivatives are characterized by absorption bands corresponding to π → π* and n → π* transitions within the aromatic system.
The position and intensity of these absorption bands are sensitive to the substitution pattern on the phthalazine ring. Generally, phthalazine and its derivatives exhibit multiple absorption bands in the UV region. For example, phthalazine itself shows absorption maxima that can be influenced by the solvent and substituents. The introduction of an amino group or other auxochromes can cause a bathochromic (red) shift of the absorption bands.
In one study, the UV spectra of a mixture containing phthalazine were analyzed at several wavelengths, including 235, 250, 260, and 270 nm, to perform simultaneous determination with another compound. researchgate.net This indicates that phthalazine derivatives have significant absorbance in this region of the UV spectrum.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and structural information of compounds by analyzing their mass-to-charge ratio (m/z). For this compound derivatives, mass spectrometry is essential for confirming the molecular formula and for providing insights into the fragmentation patterns, which can further support structural elucidation.
In many studies, the mass spectra of newly synthesized phthalazine derivatives show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) that corresponds to the calculated molecular weight of the compound. jst.go.jpiiste.org For instance, a phthalazine derivative with a molecular weight of 266 showed a molecular ion peak at m/z 266. jst.go.jp Similarly, other derivatives have shown molecular ion peaks at m/z 367, 381, and 392, confirming their respective molecular weights. iiste.org
The fragmentation patterns observed in the mass spectra can also provide valuable structural information. The fragmentation often involves the cleavage of substituent groups from the phthalazine core, leading to the formation of characteristic fragment ions. This information, combined with data from other spectroscopic techniques, allows for a comprehensive structural characterization of this compound derivatives.
X-ray Diffraction (XRD) for Solid-State Structure Determination
While specific crystallographic data for the parent compound this compound is not available in the reviewed literature, extensive research has been conducted on its derivatives, providing valuable insights into the structural characteristics of the phthalazine framework. The following findings from various studies on phthalazine derivatives illustrate the utility of XRD in their structural elucidation.
Detailed Research Findings from Phthalazine Derivatives:
In a study on 5,6,7,8-tetrahydro-1,4-di(2′-pyridyl)phthalazine (6-dppn) , X-ray diffraction analysis revealed that the molecule adopts a trans/trans conformation in the solid state. mdpi.com The compound crystallizes in the monoclinic space group P21/c. The analysis of its crystal structure highlighted the absence of a centrosymmetric edge-to-edge Ar–H···N dimer, which was observed in a related 5-dppn ligand, demonstrating that minor changes in the molecular structure can significantly alter the supramolecular assembly. mdpi.com
Crystallographic studies on 2-(4,5-dihydro-1H-imidazol-2-yl)phthalazin-1(2H)-imine (5) and its sulfonyl derivatives have also been reported. uni.lu The structure of compound 5 was confirmed by X-ray crystallography, providing definitive evidence for its molecular framework. The study extended to several of its derivatives, such as N-(2-(1-(benzenesulfonyl)-4,5-dihydro-1H-imidazol-2-yl)phthalazin-1(2H)-ylidene)benzenesulfonamide (6c) and N-(2-(1-(4-methylbenzenesulfonyl)-4,5-dihydro-1H-imidazol-2-yl)phthalazin-1(2H)-ylidene)-4-methylbenzenesulfonamide (6e) , for which single crystal X-ray diffraction data were also collected, allowing for a detailed comparison of their solid-state structures. uni.lu
Another investigation focused on condensed phthalazine systems, such as 13-phenyl-2,3,4,13-tetrahydro-1H-indazolo[1,2-b]phthalazine-1,6,11-trione . crystallography.net The crystal structure of this derivative was determined to be monoclinic, with the space group P2/c. The analysis revealed that the phenyl ring is nearly perpendicular to the mean plane of the five-membered ring of the indazolone moiety, with a dihedral angle of 89.64 (7)°. crystallography.net The crystal packing is stabilized by C—H···O hydrogen bonds, which link the molecules into slabs, and these slabs are further connected by C—H···π and π–π interactions. crystallography.net
For the compound 5,6-Dipropylphthalazino[2,3-a]cinnoline-8,13-dione , the two central fused pyridazine (B1198779) rings were found to have screw-boat conformations. acs.orgiucr.org The mean plane of the cinnoline (B1195905) ring system is inclined at a dihedral angle of 46.56 (5)° to the mean plane of the phthalazine ring. acs.orgiucr.org The crystal structure is stabilized by C—H⋯O hydrogen bonds, forming chains along the b-axis, which are reinforced by C—H⋯π interactions. acs.orgiucr.org
The solid-state structure of 2-[(2,4,6-trimethylbenzene)sulfonyl]phthalazin-1(2H)-one shows a V-shape, with a dihedral angle of 83.26 (4)° between the phthalazin-1-one and mesityl residues. nih.gov The crystal packing is characterized by C—H⋯O interactions and π–π stacking between the phthalazinone rings, leading to the formation of a linear supramolecular tape. nih.gov
These examples underscore the power of X-ray diffraction in providing detailed structural information on phthalazine derivatives. The precise data obtained from these studies are invaluable for structure-activity relationship (SAR) studies and for the rational design of new compounds with desired properties.
Data Tables
Table 1: Crystallographic Data for Selected Phthalazine Derivatives
| Compound Name | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Z | Ref. |
| 5,6,7,8-tetrahydro-1,4-di(2′-pyridyl)phthalazine (6-dppn) | C₁₈H₁₆N₄ | Monoclinic | P21/c | 9.698(2) | 9.999(4) | 10.7268(3) | 92.890(6) | 8 | mdpi.com |
| 13-phenyl-2,3,4,13-tetrahydro-1H-indazolo[1,2-b]phthalazine-1,6,11-trione | C₂₁H₁₆N₂O₃ | Monoclinic | P2/c | 8.9028(2) | 11.4507(3) | 17.0274(4) | 104.618(1) | 4 | crystallography.net |
| 5,6-Dipropylphthalazino[2,3-a]cinnoline-8,13-dione | C₂₂H₂₂N₂O₂ | Not specified | Not specified | Not specified | Not specified | Not specified | Not specified | Not specified | acs.orgiucr.org |
| 2-[(2,4,6-trimethylbenzene)sulfonyl]phthalazin-1(2H)-one | C₁₇H₁₆N₂O₃S | Not specified | Not specified | Not specified | Not specified | Not specified | Not specified | Not specified | nih.gov |
Table 2: Selected Bond Lengths and Angles for a Condensed Phthalazine Derivative
The following data is for a representative condensed phthalazine structure reported in the literature. ontosight.ai
| Bond | Length (Å) | Angle | Degree (°) |
| C8–O2 | 1.221(2) | - | - |
| C1–O1 | 1.221(2) | - | - |
| C1–N1 | 1.382(2) | - | - |
| C8–N2 | 1.346(3) | - | - |
| C11–N1 | 1.385(3) | - | - |
| C9–N2 | 1.473(3) | - | - |
Computational and Theoretical Studies on Phthalazin 6 Amine
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. ua.pt It has proven to be one of the most accurate methods for computing the electronic structure of molecules. d-nb.info DFT calculations are employed to determine optimized geometries, electronic properties, and vibrational frequencies, providing a detailed understanding of the molecule's behavior at the atomic level.
DFT calculations, often using functionals like B3LYP combined with basis sets such as 6-31G(d,p) or 6-311++G(d,p), are performed to find the most stable three-dimensional arrangement of atoms in the Phthalazin-6-amine molecule. ias.ac.innih.gov The process involves minimizing the energy of the molecule with respect to all geometrical parameters without imposing symmetry constraints. d-nb.info The resulting optimized structure corresponds to a local minimum on the potential energy surface, confirmed by the absence of imaginary frequencies in the vibrational analysis. d-nb.infoias.ac.in
The calculated bond lengths and angles for phthalazine (B143731) derivatives are generally in good agreement with experimental data obtained from X-ray crystallography. ias.ac.inresearchgate.netresearchgate.net For instance, in related phthalazine structures, the optimized parameters show good correlation with experimental values, validating the chosen theoretical model. ias.ac.indergipark.org.tr These optimized geometries serve as the foundation for further calculations of electronic and spectroscopic properties. nih.gov
Table 1: Selected Optimized Geometrical Parameters for a Phthalazinone Derivative (as a reference)
| Parameter | Calculated (B3LYP/6-311+G(d,p)) | Experimental (X-ray) |
| C=O bond length (Å) | 1.2007 | 1.2213 |
This table provides an example of the typical agreement between calculated and experimental data for a related class of compounds. Data sourced from a study on α-acetyl-γ-butyrolactone. sphinxsai.com
The electronic properties of this compound are crucial for understanding its reactivity and potential applications. DFT calculations provide valuable information on these properties.
HOMO-LUMO Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a key role in chemical reactivity. dntb.gov.uaekb.eg The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. ekb.eg The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. ekb.egphcogj.com A smaller gap suggests higher reactivity. researchgate.net For phthalazine derivatives, the HOMO is often localized on the electron-donating amino group and the phthalazine ring, while the LUMO is distributed over the heterocyclic ring system. researchgate.net
Table 2: Calculated Electronic Properties for a Phthalazine Derivative
| Property | Calculated Value |
| HOMO Energy (eV) | -6.617 |
| LUMO Energy (eV) | -1.527 |
| Energy Gap (eV) | 5.090 |
| Dipole Moment (Debye) | 3.272 |
This table presents example data for a heterocyclic aspirin (B1665792) derivative, illustrating the types of electronic properties calculated via DFT. phcogj.com
Vibrational Analysis: Theoretical vibrational frequencies are calculated from the second derivatives of the energy with respect to the atomic coordinates. These frequencies correspond to the normal modes of vibration of the molecule. The calculated vibrational spectra are often compared with experimental Fourier-transform infrared (FT-IR) and Raman spectra to assign the observed bands to specific vibrational modes. researchgate.netsphinxsai.com Scaling factors are sometimes applied to the calculated frequencies to improve agreement with experimental data, accounting for anharmonicity and basis set deficiencies. nih.govsphinxsai.com For phthalazine derivatives, characteristic vibrational modes include N-H stretching of the amino group, C=N stretching within the phthalazine ring, and various C-H stretching and bending modes. researchgate.net
Electronic Transitions: Time-dependent DFT (TD-DFT) is used to calculate the electronic absorption spectra, providing information on the electronic transitions between molecular orbitals. researchgate.netscirp.org The calculations yield the excitation energies, oscillator strengths (a measure of the transition probability), and the nature of the transitions (e.g., π→π* or n→π*). scirp.orgsemanticscholar.org This information is compared with experimental UV-Vis spectra to understand the electronic structure and photophysical properties of the molecule. sphinxsai.comscirp.org
Table 3: Example of Calculated Vibrational Frequencies for a Phthalazinone Derivative
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental FT-IR (cm⁻¹) |
| N-H Stretch | ~3400 | ~3400 |
| C=O Stretch | ~1700 | ~1700 |
| C=N Stretch | ~1600 | ~1600 |
This table provides a generalized representation of expected vibrational frequencies for a phthalazinone, based on typical values for these functional groups.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. pcbiochemres.com By solving Newton's equations of motion, MD simulations provide a detailed view of the dynamic behavior of a system, including conformational changes and intermolecular interactions. sci-hub.se
For phthalazine derivatives, MD simulations can be used to investigate their behavior in different environments, such as in solution or interacting with a biological target. pcbiochemres.comrsc.org For example, simulations can reveal the stability of a ligand-protein complex, showing how the phthalazine derivative binds within the active site of an enzyme and the nature of the interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex. rsc.org The results from MD simulations can provide insights into the mechanism of action of biologically active phthalazine compounds. rsc.org
Prediction of Crystal Structures and Polymorphism
Crystal structure prediction (CSP) is a computational technique that aims to predict the crystal structure of a molecule from its chemical diagram. rsc.org This is a challenging but important area of research, as the crystal packing can significantly influence the physical properties of a solid, such as its solubility, stability, and bioavailability. Polymorphism, the ability of a compound to exist in more than one crystal form, is a common phenomenon that can be investigated using CSP. researchgate.netnih.gov
For nitrogen-rich heterocyclic compounds like derivatives of phthalazine, CSP can be particularly insightful. researchgate.netnih.gov Computational studies on related systems, such as 6-azidotetrazolo[5,1-a]phthalazine, have shown a high propensity for polymorphism. researchgate.netnih.gov This is attributed to the numerous possible intermolecular interactions, such as N···N and C–H···N contacts, which can lead to many different, energetically similar packing arrangements. researchgate.netnih.gov CSP methods, often combining force-field calculations with subsequent DFT re-optimization, can generate a landscape of possible crystal structures, helping to rationalize observed polymorphs and predict new ones. researchgate.netsoton.ac.uk
Molecular Modeling for Biological Interactions
Molecular modeling encompasses a range of computational techniques used to study the interactions between a small molecule, like this compound, and a biological macromolecule, such as a protein or enzyme. frontiersin.orgacs.org These studies are crucial in drug discovery and development for understanding the basis of a compound's biological activity and for designing more potent and selective inhibitors. researchgate.netmdpi.com
Molecular docking is a common molecular modeling technique that predicts the preferred orientation of a ligand when bound to a receptor. dntb.gov.ua For phthalazine derivatives, docking studies have been used to investigate their binding to various targets, such as vascular endothelial growth factor receptor-2 (VEGFR-2) and epidermal growth factor receptor (EGFR). rsc.orgresearchgate.net These studies can identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the phthalazine moiety and amino acid residues in the active site of the protein. frontiersin.org The results of molecular modeling can be correlated with experimental biological activity data to build structure-activity relationships (SAR). frontiersin.org
Biological Activities and Medicinal Chemistry Applications of Phthalazin 6 Amine Derivatives
Anticancer Activity
The phthalazine (B143731) scaffold is a core structure in many molecules with potent anticancer activity against various cancer types, including hepatocellular carcinoma, colon cancer, and breast cancer. ekb.egnih.gov Phthalazine derivatives have demonstrated the ability to inhibit the growth of tumor cells, induce programmed cell death (apoptosis), and interfere with key signaling pathways essential for cancer progression. ontosight.ainih.govresearchgate.net
A key characteristic of potential anticancer agents is their ability to halt the uncontrolled proliferation of cancer cells and trigger their self-destruction through apoptosis. ontosight.ai Numerous studies have shown that phthalazine derivatives are effective in this regard.
For instance, a novel phthalazine-based derivative, compound 12b , was reported to induce apoptosis in HCT-116 colon cancer cells by a remarkable 21.7-fold increase compared to controls and arrested cell proliferation in the S-phase of the cell cycle. nih.govresearchgate.net Similarly, another derivative, compound 4b , was found to arrest the growth of MCF-7 breast cancer cells in the G2-M phase. rsc.org This compound also induced early apoptosis at a rate more than 25 times that of the control cells. rsc.org
Further research into a series of oxadiazol-phthalazinone derivatives showed that they could arrest the cell cycle and induce apoptosis, a process confirmed by the elevated expression of key apoptotic proteins like p53 and caspase 3. rsc.org In another study, compound 12d , a dipeptide derivative of phthalazine, induced apoptosis in MDA-MB-231 breast cancer cells by an impressive 64.4-fold. nih.gov
Table 1: Apoptotic Activity of Selected Phthalazin-6-amine Derivatives
| Compound | Cell Line | Key Findings | Reference(s) |
|---|---|---|---|
| 12b | HCT-116 | Induced apoptosis by 21.7-fold; arrested cell proliferation at S-phase. | nih.govresearchgate.net |
| 4b | MCF-7 | Arrested cell growth in G2-M phase; induced early apoptosis by >25-fold. | rsc.org |
| 12d | MDA-MB-231 | Induced apoptosis by 64.4-fold. | nih.gov |
The cytotoxic effects of phthalazine derivatives have been evaluated against a wide array of human cancer cell lines. Research has demonstrated that specific substitutions on the phthalazine scaffold can lead to potent and sometimes selective activity against certain types of cancer. ekb.egnih.gov
For example, biarylurea-based derivatives such as 6b and 6e exhibited remarkable, broad-spectrum cell growth inhibition (above 90%) against diverse cell lines, including leukemia, non-small cell lung cancer, melanoma, prostate, and breast cancers. ekb.egnih.gov Compound 6e was even found to be lethal to several leukemia, melanoma, and renal cancer cell lines. nih.gov Other derivatives have shown significant activity against colon cancer (HCT-116), liver cancer (HepG2), ovarian cancer (A2780), and prostate cancer (PC-3). nih.govnih.govrsc.orgbeilstein-journals.org
The table below summarizes the cytotoxic activity of various phthalazine derivatives against different cancer cell lines, as measured by their half-maximal inhibitory concentration (IC50) values.
Table 2: Cytotoxic Activity (IC50) of this compound Derivatives Against Various Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference(s) |
|---|---|---|---|---|
| 9c | HCT-116 | Colon Carcinoma | 1.58 | nih.govresearchgate.net |
| 12b | HCT-116 | Colon Carcinoma | 0.32 | nih.govresearchgate.net |
| 13c | HCT-116 | Colon Carcinoma | 0.64 | nih.govresearchgate.net |
| 4b | MCF-7 | Breast Adenocarcinoma | 0.06 | rsc.org |
| 4b | HepG2 | Hepatocellular Carcinoma | 0.08 | rsc.org |
| 3e | MCF-7 | Breast Adenocarcinoma | 0.06 | rsc.org |
| 3e | HepG2 | Hepatocellular Carcinoma | 0.19 | rsc.org |
| 6g | MCF-7 | Breast Adenocarcinoma | 7.64 | nih.gov |
| 6e | A-2780 | Ovarian Carcinoma | 5.53 | nih.gov |
| 2g | MCF-7 | Breast Adenocarcinoma | 0.15 | rsc.org |
| 2g | HepG2 | Hepatocellular Carcinoma | 0.18 | rsc.org |
| 4a | MCF-7 | Breast Adenocarcinoma | 0.12 | rsc.org |
| 4a | HepG2 | Hepatocellular Carcinoma | 0.09 | rsc.org |
| 11d | MDA-MB-231 | Breast Adenocarcinoma | 0.92 | nih.gov |
| 12c | MDA-MB-231 | Breast Adenocarcinoma | 1.89 | nih.gov |
| 12d | MDA-MB-231 | Breast Adenocarcinoma | 0.57 | nih.gov |
| 7c | HCT-116 | Colon Carcinoma | 1.36 | acs.org |
| 8b | HCT-116 | Colon Carcinoma | 2.34 | acs.org |
The anticancer effects of phthalazine derivatives are often attributed to their ability to interact with and inhibit specific molecular targets crucial for cancer cell survival and proliferation. ontosight.ai A primary mechanism identified is the inhibition of protein kinases, particularly Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). ekb.egekb.eg VEGFR-2 is a key mediator of angiogenesis, the process by which new blood vessels form, which is essential for tumor growth and metastasis. rsc.org
Several studies have designed and synthesized phthalazine derivatives as potent VEGFR-2 inhibitors. nih.govnih.govrsc.org Compound 12b , which showed strong cytotoxicity, also exhibited potent VEGFR-2 inhibition of 95.2% with an IC50 value of 17.8 µM. nih.govresearchgate.net Another derivative, 4b , was identified as the most potent VEGFR-2 inhibitor in its series, with an IC50 of 0.09 µM. rsc.org
Other mechanisms have also been identified. Some phthalazinone derivatives act as inhibitors of Poly (ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair. osf.iorsc.org Additionally, certain phthalazine-based compounds have been shown to function as Topoisomerase II (Topo II) inhibitors and DNA intercalators, disrupting DNA replication and leading to cell death. rsc.orgtandfonline.com More recently, derivatives have been developed to target the Epidermal Growth Factor Receptor (EGFR), another critical protein in cell growth and proliferation. nih.gov For example, compound 12d was a promising EGFR inhibitor with an IC50 value of 21.4 nM. nih.gov
Antimicrobial Effects
Antibacterial and Antifungal Activities
Derivatives of phthalazine have demonstrated notable antibacterial and antifungal properties. pharmainfo.inontosight.ai Various research endeavors have focused on synthesizing and evaluating new phthalazine derivatives for their efficacy against a range of microbial pathogens. jst.go.jpnih.gov
Several studies have reported that phthalazine derivatives exhibit significant antibacterial activity, with some compounds showing efficacy against both Gram-positive and Gram-negative bacteria. jst.go.jpnih.gov For instance, certain 2,3-bis[(1-(aryl)-1H-1,2,3-triazol-4-yl)methyl)-2,3-dihydrophthalazine-1,4-dione derivatives have shown high antibacterial activity against Pseudomonas aeruginosa. pharmainfo.in Another derivative demonstrated potent activity against both E. coli and Pseudomonas aeruginosa. pharmainfo.in Additionally, novel Schiff bases containing a phthalazine moiety have shown greater antimicrobial activity than standard compounds, indicating their potential as promising antimicrobial agents. jst.go.jp Some newly synthesized compounds exhibited more potent antibacterial activity than the reference drugs Gentamicin and Ampicillin against all tested bacterial strains. researchgate.net
In the realm of antifungal research, polysubstituted phthalazinone derivatives have been tested against a panel of pathogenic yeasts and filamentous fungi. osf.io Some phthalazinone derivatives have been shown to be potent enhancers of fluconazole's antifungal activity against Candida albicans, with some analogues exhibiting EC50 values as low as 1 nM. osf.io These compounds also demonstrated a synergistic effect with fluconazole (B54011). osf.io However, some studies have shown that certain phthalazine derivatives have less activity against fungal strains like Candida albicans and Aspergillus niger compared to their antibacterial effects. jst.go.jp
Table 1: Antibacterial and Antifungal Activities of Selected this compound Derivatives
| Compound/Derivative Class | Organism(s) | Activity |
|---|---|---|
| 2,3-bis[(1-(aryl)-1H-1,2,3-triazol-4-yl)methyl)-2,3-dihydrophthalazine-1,4-diones | Pseudomonas aeruginosa | High antibacterial activity. pharmainfo.in |
| 6-(chloropyridin-3-yl)methyl substituted phthalazine 1,2,4-triazolo-[3,4-b]-1,3,4-thiadiazoles | Various bacteria and fungi | Investigated for antimicrobial activity. pharmainfo.in |
| Schiff bases of phthalazine | Bacillus subtilis, Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa | Promising antimicrobial agents. jst.go.jp |
| Polysubstituted phthalazinones | Pathogenic yeasts and filamentous fungi | Antifungal activity. osf.io |
| Phthalazinone derivatives | Candida albicans | Potent enhancers of fluconazole activity. osf.io |
Synergistic Effects with Existing Antimicrobials
A promising strategy to combat antimicrobial resistance is the use of combination therapy, where a compound that may not have potent antimicrobial activity on its own can enhance the efficacy of an existing antibiotic. nih.gov Phthalazinone derivatives have been identified as having this synergistic potential. osf.io
Specifically, certain phthalazinone compounds have been shown to enhance the antifungal activity of fluconazole against Candida albicans. osf.io The compounds exhibited pharmacological synergy, which suggests that they could be used in combination with fluconazole to overcome resistance or reduce the required dosage, thereby minimizing potential side effects. osf.io This synergistic action is a critical area of research, as it can revitalize the utility of existing antimicrobial drugs. nih.gov
Neuroprotective and Anticonvulsant Activities
Benzodiazepine (B76468) Receptor Ligand Activity
A number of 6-(alkylamino)-3-aryl-1,2,4-triazolo[3,4-a]phthalazines have been synthesized and shown to displace diazepam from its specific binding sites in the rat brain. nih.govresearchgate.net This indicates that these compounds act as ligands for benzodiazepine receptors (BZRs). Several of these derivatives have shown high affinity for BZRs, with Ki values comparable to those of reference benzodiazepines. researchgate.netnih.gov
One notable compound, N,N-bis(2-methoxyethyl)-3-(4-methoxyphenyl)-1,2,4-triazolo[3,4-a]this compound, demonstrated significant binding affinity and anticonflict activity without causing motor coordination impairment at lower doses, suggesting selective anxiolytic activity. lookchem.com This separation of anxiolytic effects from sedative side effects is a desirable characteristic for new antianxiety agents. lookchem.com The research into these compounds suggests they could represent a new class of BZ receptor ligands with potential therapeutic applications. lookchem.com
Anticonvulsant Efficacy in vivo
The anticonvulsant properties of phthalazine derivatives have been demonstrated in various in vivo models. nih.govnih.gov For example, some 6-(alkylamino)-3-aryl-1,2,4-triazolo[3,4-a]phthalazines have shown anticonvulsant activity in the pentylenetetrazole (PTZ)-induced seizure test in mice. nih.govresearchgate.net
Furthermore, a series of 6-alkyoxyl-tetrazolo[5,1-a]phthalazine derivatives were synthesized and evaluated for their anticonvulsant activity using the maximal electroshock (MES) test. nih.govresearchgate.net The compound 6-(4-chlorophenyoxyl)-tetrazolo[5,1-a]phthalazine was identified as the most potent agent, with a median effective dose (ED50) of 6.8 mg/kg and a high protective index, indicating a wide margin between its effective dose and a dose causing neurotoxicity. nih.govresearchgate.net Another study on novel 6,7-methylenedioxyphthalazin-1(2H)-ones found that most of these derivatives were more active than the well-known noncompetitive AMPA receptor antagonist GYKI 52466 in protecting against audiogenic seizures in DBA/2 mice. acs.org
Other Pharmacological Activities
Antihypertensive and Vasorelaxant Effects
Derivatives of the phthalazine scaffold have been investigated for their cardiovascular effects. Notably, certain aminophthalazine derivatives have demonstrated potential as antihypertensive and vasorelaxant agents, primarily through the inhibition of phosphodiesterase (PDE) enzymes. bocsci.comnih.gov
Research into 4-(3-chloro-4-methoxybenzyl)aminophthalazines with substitutions at the 1- and 6-positions has identified potent inhibitors of phosphodiesterase 5 (PDE5). acs.orgacs.org The inhibition of PDE5 leads to an increase in cyclic guanosine (B1672433) monophosphate (cGMP) levels, resulting in vascular relaxation and a reduction in blood pressure. nih.gov One of the most effective compounds from this series, [4-(3-chloro-4-methoxybenzyl)amino-1-(4-hydroxy)piperidino]-6-phthalazinecarbonitrile monohydrochloride (13), displayed a potent vasorelaxant effect with an EC50 of 13 nM in isolated porcine coronary arteries. acs.org When administered intravenously to chronically hypoxic rats, this compound reduced mean pulmonary arterial pressure by nearly 30% at a dose of 30 µg/kg. acs.orgpps.org.pk
While direct studies on a broad range of this compound derivatives are not extensively documented in this specific context, the activity of these 6-substituted analogues highlights the importance of the substitution pattern on the phthalazine core for achieving potent vasorelaxant and antihypertensive effects. The general class of phthalazine derivatives has been recognized for these properties for decades, with hydralazine (B1673433) being a notable example. researchgate.net
Table 1: Vasorelaxant and PDE5 Inhibitory Activity of a 6-Substituted Phthalazine Derivative
| Compound Name | Target | Activity (IC50/EC50) | Notes |
| [4-(3-chloro-4-methoxybenzyl)amino-1-(4-hydroxy)piperidino]-6-phthalazinecarbonitrile monohydrochloride | PDE5 | 0.56 nM (IC50) | Showed >1700-fold selectivity over other PDE isozymes (PDE1-4). acs.org |
| Vasorelaxation | 13 nM (EC50) | Measured in isolated porcine coronary arteries. acs.org |
Antithrombotic Activity
The phthalazine framework is also a key feature in the development of antithrombotic agents. bocsci.comresearchgate.net Research has pointed to phthalazinone derivatives as having anti-aggregating properties. researchgate.net
A specific synthetic pathway has been described for producing 6-bromophthalazin-1(2H)-one, which can serve as a precursor to 6-aminophthalazine derivatives. google.com This synthesis is part of the development of phenylglycinamide derivatives intended as factor VIIa inhibitors for anticoagulant therapy. Factor VIIa is a crucial serine protease in the initiation of the coagulation cascade, making its inhibition a key strategy for preventing thrombosis. google.com
Although direct antithrombotic data on a wide range of this compound derivatives is limited in the reviewed literature, the development of their precursors for this application underscores the potential of this chemical class in treating thromboembolic disorders. researchgate.netgoogle.com
PARP-1 and PDE Inhibitory Activities
Phthalazine derivatives are well-recognized as potent inhibitors of poly(ADP-ribose) polymerase (PARP) and phosphodiesterase (PDE) enzymes. bocsci.comosf.io
PARP-1 Inhibition: PARP-1 is a key enzyme in the DNA damage repair pathway, and its inhibition is a validated strategy in cancer therapy, particularly for cancers with deficiencies in other repair pathways like BRCA mutations. nih.govresearchgate.net While many PARP inhibitors are based on the 4-substituted phthalazin-1(2H)-one scaffold, such as Olaparib researchgate.netresearchgate.net, research into novel scaffolds continues. A recently discovered 6-6-5-5-6-fused pentacyclic tetrahydrocyclopentaphthalazinone has been identified as a promising PARP inhibitor scaffold. nih.gov Specific derivatives from this class showed near-complete inhibition of PARP1 activity at 10 µM and displayed selective cytotoxicity in BRCA mutant cancer cells. nih.gov One derivative, Palacaparib (AZD-9574), is a potent and highly selective PARP1 inhibitor with IC50 values in the low nanomolar range (0.3-2 nM) in various cell lines. medchemexpress.com
PDE Inhibition: Aminophthalazine compounds are effective phosphodiesterase (PDE) inhibitors. bocsci.comusbio.net A patent for aminophthalazine compounds highlights their utility as selective PDE-10 inhibitors for treating central nervous system disorders. wipo.intgoogle.com Furthermore, 4-(benzylamino)phthalazines substituted at the 6-position have been synthesized and evaluated as potent PDE5 inhibitors. acs.orgacs.org As mentioned previously, compound 13 ([4-(3-chloro-4-methoxybenzyl)amino-1-(4-hydroxy)piperidino]-6-phthalazinecarbonitrile monohydrochloride) is a nanomolar inhibitor of PDE5. acs.org Aminophthalazines have also been investigated for their potential in treating chronic pain and neurodegenerative disorders through PDE inhibition. d-nb.inforesearchgate.net
Table 2: PARP-1 and PDE Inhibitory Activities of Phthalazine Derivatives
| Compound/Scaffold | Target | Activity (IC50) | Therapeutic Area |
| Palacaparib (AZD-9574) | PARP1 | 0.3-2 nM | Cancer (HRD+ breast cancer, solid malignancies). medchemexpress.com |
| [6-6-5-5-6] Pentacyclic Tetrahydrocyclopentaphthalazinone derivatives | PARP1 | ~10 µM | Cancer. nih.gov |
| [4-(3-chloro-4-methoxybenzyl)amino-1-(4-hydroxy)piperidino]-6-phthalazinecarbonitrile monohydrochloride | PDE5 | 0.56 nM | Pulmonary Hypertension, Vasorelaxation. acs.org |
| Aminophthalazine Derivatives | PDE-10 | Not specified | Central Nervous System Disorders. wipo.int |
VEGFR-2 Inhibition
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is critical for tumor growth and metastasis. nih.govsrtmun.ac.in Inhibition of VEGFR-2 is a major strategy in anticancer therapy. Phthalazine derivatives have been extensively explored as VEGFR-2 inhibitors. researchgate.netnih.gov
Numerous studies have focused on designing and synthesizing novel phthalazine derivatives with potent VEGFR-2 inhibitory activity. One study reported a series of derivatives with IC50 values against VEGFR-2 ranging from 0.148 to 0.892 μM. nih.gov The most potent compounds in this series, 2g and 4a , inhibited VEGFR-2 with IC50 values of 0.148 and 0.196 μM, respectively. nih.gov Another recent study on phthalazine-based derivatives identified compounds with potent cytotoxicity against HCT-116 colon cancer cells through VEGFR-2 inhibition. nih.gov Compound 12b from this study exhibited potent VEGFR2 inhibition with an IC50 value of 17.8 nM, which was more potent than the reference drug sorafenib (B1663141) (IC50 of 32.1 nM). nih.gov
The design of these inhibitors often involves a phthalazine core linked to various substituted aryl moieties, sometimes via urea, thiourea, or amide spacers, to optimize binding to the ATP-binding pocket of the VEGFR-2 kinase domain. nih.govsrtmun.ac.in
Table 3: VEGFR-2 Inhibitory Activity of Phthalazine Derivatives
| Compound | VEGFR-2 Inhibition (IC50) | Reference Drug (Sorafenib) IC50 |
| 2g | 0.148 µM | Not specified in direct comparison |
| 4a | 0.196 µM | Not specified in direct comparison |
| 12b | 17.8 nM | 32.1 nM |
Antihistamine-H1 and Antiallergic Rhinitis Applications
The phthalazine scaffold is present in compounds with antihistaminic properties, which are used to treat allergic conditions like allergic rhinitis. nih.govbenchchem.com Histamine H1 receptor antagonists block the action of histamine, a key mediator in allergic reactions, thereby alleviating symptoms such as sneezing, itching, and rhinorrhea. srtmun.ac.innih.gov
Azelastine (B1213491), a well-known phthalazinone derivative, is an H1-antihistamine used clinically for the treatment of allergic rhinitis and conjunctivitis. nih.govgoogle.com It is applied topically to the nasal mucosa, offering rapid onset of action. srtmun.ac.ingoogle.com Research has focused on developing new phthalazinone-based H1 antagonists with improved properties, such as longer duration of action and reduced systemic side effects. nih.govsdiarticle3.com One study described potent amide-containing phthalazinone H1 antagonists that were equipotent with azelastine but had a longer duration of action in vitro. nih.gov A specific analogue, 3g , was identified as being suitable for once-daily intranasal dosing due to its low oral bioavailability and low brain-penetration, which minimizes sedative side effects. nih.govsdiarticle3.com
While these examples are not specifically this compound derivatives, they demonstrate the utility of the broader phthalazine and phthalazinone class in developing treatments for allergic diseases. researchgate.netresearchgate.net
Future Directions and Research Opportunities
Development of Novel Phthalazin-6-amine Derivatives
The synthesis of novel derivatives from a parent compound is a cornerstone of drug discovery, aiming to enhance efficacy, selectivity, and pharmacokinetic properties. For this compound, future research will likely focus on several key synthetic strategies. nih.govwisdomlib.org One promising approach involves the modification of the amine group at the 6-position to create a diverse library of amides, sulfonamides, and ureas. These modifications can significantly alter the compound's electronic and steric properties, influencing its interaction with biological targets. nih.gov
Another avenue of exploration is the substitution at other positions of the phthalazine (B143731) ring. While the amino group at the 6-position provides a crucial anchor or interaction point, modifications at other sites can fine-tune the molecule's activity. For instance, the introduction of various functional groups on the phthalazine nucleus can lead to derivatives with altered solubility, metabolic stability, and target-binding affinity. researchgate.net
Furthermore, the synthesis of hybrid molecules, where this compound is coupled with other known pharmacophores, presents an exciting opportunity. This molecular hybridization strategy can lead to compounds with dual-mode of action or improved targeting capabilities. For example, linking this compound to moieties known to interact with specific cancer-related proteins could yield highly potent and selective anticancer agents.
Recent research has highlighted the synthesis of various phthalazine-based derivatives, including mono- and dipeptides, and hydrazones, starting from related phthalazinone precursors. nih.gov These studies demonstrate the feasibility of creating complex molecules with potential therapeutic applications, paving the way for similar derivatization of this compound. nih.govnih.gov
Advanced Pharmacological and Toxicological Studies
While preliminary studies may indicate the potential of this compound derivatives, comprehensive pharmacological and toxicological evaluations are imperative for their progression as therapeutic candidates. Future research must involve in-depth in vitro and in vivo studies to establish detailed efficacy and safety profiles.
Advanced pharmacological studies should extend beyond initial screenings to include mechanism of action studies. For instance, if a derivative shows anticancer activity, it is crucial to investigate the specific cellular pathways it modulates, such as apoptosis, cell cycle arrest, or inhibition of angiogenesis. rsc.org Recent studies on phthalazine derivatives have demonstrated their ability to induce apoptosis and inhibit key enzymes like VEGFR-2, providing a roadmap for similar investigations with this compound derivatives. nih.gov
Toxicological studies are equally critical to identify any potential adverse effects. This includes cytotoxicity assessments on a panel of normal human cell lines to determine selectivity, as well as in vivo toxicity studies in animal models to evaluate systemic effects. Comprehensive ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiling will also be essential to predict the pharmacokinetic behavior of new derivatives in humans. nih.gov
The table below summarizes the types of advanced studies that will be crucial for the development of this compound derivatives.
| Study Type | Focus Area | Example Research Question |
| Pharmacological | Mechanism of Action | Does the derivative induce apoptosis, and if so, through which signaling pathway? |
| In Vivo Efficacy | How does the compound affect tumor growth in a xenograft mouse model? | |
| Target Engagement | Can the binding of the derivative to its intended target be confirmed in a cellular context? | |
| Toxicological | In Vitro Cytotoxicity | What is the IC50 of the compound against various normal human cell lines? |
| In Vivo Toxicity | What are the observable adverse effects in rodents following acute and chronic dosing? | |
| ADMET Profiling | What is the metabolic stability and primary route of excretion of the derivative? |
Structure-Activity Relationship (SAR) Studies for Optimized Bioactivity
Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. For this compound, systematic SAR studies will be instrumental in designing more potent and selective derivatives. osti.gov
Future research in this area will involve the synthesis of a series of analogs with systematic variations in their structure. For example, the nature and position of substituents on the phthalazine ring can be altered to probe their effect on activity. The electronic nature (electron-donating vs. electron-withdrawing) and steric bulk of these substituents can provide valuable insights into the requirements for optimal interaction with a biological target. wisdomlib.org
Computational modeling and molecular docking studies can complement synthetic efforts by predicting the binding modes of this compound derivatives with their targets. This in silico approach can help prioritize the synthesis of compounds with the highest predicted affinity and guide the design of new analogs with improved binding characteristics.
A recent study on biarylurea-based phthalazine derivatives highlighted the importance of specific substitution patterns for enhanced growth inhibition on cancer cell lines. For instance, derivatives with a 4-chloro-3-trifluoromethyl substitution pattern showed significantly improved activity, demonstrating the power of SAR in optimizing bioactivity. nih.gov
The following table outlines key structural modifications and their potential impact on the bioactivity of this compound derivatives.
| Structural Modification | Potential Impact on Bioactivity | Rationale |
| Substitution on the 6-amino group | Altered potency and selectivity | Can influence hydrogen bonding interactions and overall polarity. |
| Introduction of substituents on the phthalazine ring | Fine-tuning of electronic and steric properties | Can affect target binding affinity and pharmacokinetic properties. |
| Variation of the linker in hybrid molecules | Optimization of spatial orientation and flexibility | Can ensure optimal positioning of pharmacophores for dual-target engagement. |
| Isosteric replacements | Improved metabolic stability and bioavailability | Can enhance drug-like properties without compromising activity. |
Exploration of New Biological Targets
While much of the research on phthalazine derivatives has focused on their anticancer properties, particularly as kinase inhibitors, the versatility of the phthalazine scaffold suggests that this compound and its derivatives may have utility against a broader range of biological targets. researchgate.netguidechem.com
Future research should aim to screen this compound derivatives against a diverse panel of biological targets to uncover new therapeutic applications. This could include enzymes, receptors, and ion channels implicated in various diseases. For example, some phthalazine derivatives have been investigated for their antimicrobial, anti-inflammatory, and anticonvulsant activities. longdom.org
The identification of novel biological targets for this compound derivatives could open up new avenues for drug development in areas of unmet medical need. High-throughput screening (HTS) campaigns, followed by target validation studies, will be a key strategy in this exploratory research.
Recent studies have shown that phthalazine sulfonamide derivatives can act as inhibitors of carbonic anhydrase isoforms, some of which are involved in cancer and other diseases. nih.gov This highlights the potential for phthalazine-based compounds to interact with a variety of enzyme classes.
Applications in Materials Science and Industrial Processes
Beyond its biomedical potential, the chemical structure of this compound suggests possible applications in materials science and industrial processes, an area that remains largely unexplored. The aromatic nature of the phthalazine core and the reactive amine group provide opportunities for its incorporation into novel materials.
One potential application is in the development of corrosion inhibitors. Phthalazine derivatives have been shown to inhibit the corrosion of mild steel in acidic environments. osti.govresearchgate.net The nitrogen atoms in the phthalazine ring can adsorb onto the metal surface, forming a protective layer. The amino group in this compound could further enhance this property through additional interaction sites.
Furthermore, the phthalazine moiety has been incorporated into polymers, such as poly(arylene ether)s and poly(arylene thioether)s, to create materials with specific thermal and optical properties. The presence of the amino group in this compound makes it a suitable monomer for polymerization reactions, potentially leading to the creation of novel polymers with unique characteristics.
The luminescence properties of some phthalazine derivatives also suggest their potential use in the development of organic light-emitting diodes (OLEDs) or fluorescent probes. researchgate.net The specific photophysical properties of this compound and its derivatives would need to be investigated to determine their suitability for such applications.
While the industrial applications of phthalazine derivatives are not as extensively studied as their medicinal uses, these preliminary findings suggest that this compound could be a valuable building block for the creation of new functional materials. guidechem.com
Q & A
Q. What frameworks support systematic reviews of this compound’s therapeutic potential across fragmented studies?
- Follow PRISMA guidelines for literature screening and data extraction. Use Cochrane risk-of-bias tools to assess study quality. Meta-analyses should stratify data by structural class and assay type .
Tables for Key Data
| Property | This compound Derivative | Value | Source |
|---|---|---|---|
| Molecular Weight | 6-(4-Fluorophenyl)pyridazin-3-amine | 215.2 g/mol | |
| Melting Point Range | 4-Pyrrolidinyl-6-aryl-triazines | 149–218°C | |
| IC₅₀ (Anticancer) | Imidazo[2,1-a]phthalazine analogs | 2.5–18.7 μM (MCF-7 cells) |
Research Gaps and Future Directions
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
